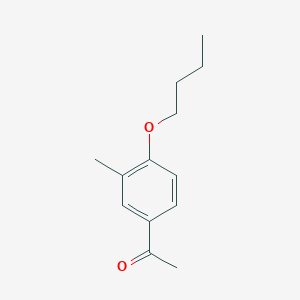

1-(4-butoxy-3-methylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-n-Butoxy-3’-methylacetophenone is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of acetophenone, characterized by the presence of a butoxy group at the para position and a methyl group at the meta position relative to the acetyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-n-Butoxy-3’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 3-methylphenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxy-3-methylphenol. This intermediate is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 4’-n-Butoxy-3’-methylacetophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-n-Butoxy-3’-methylacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4’-n-Butoxy-3’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: 4’-n-Butoxy-3’-methylbenzoic acid.

Reduction: 4’-n-Butoxy-3’-methylphenylethanol.

Substitution: 4’-n-Halogenated-3’-methylacetophenone derivatives.

Scientific Research Applications

4’-n-Butoxy-3’-methylacetophenone is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-n-Butoxy-3’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

4’-n-Butoxyacetophenone: Lacks the methyl group at the meta position.

3’-Methylacetophenone: Lacks the butoxy group at the para position.

4’-n-Butoxy-3’-ethylacetophenone: Contains an ethyl group instead of a methyl group at the meta position.

Uniqueness

4’-n-Butoxy-3’-methylacetophenone is unique due to the presence of both the butoxy and methyl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

1-(4-butoxy-3-methylphenyl)ethanone, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, toxicity profiles, and possible therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18O2

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research on bromophenol derivatives has shown significant inhibitory effects against various cancer cell lines, indicating a promising avenue for exploring similar compounds for anticancer activities. The structure-activity relationship (SAR) studies suggest that modifications in the alkyl chain can enhance efficacy against cancer cells .

| Compound | IC50 Values (µg/mL) | Cancer Cell Lines |

|---|---|---|

| This compound | TBD | A549, HCT116 |

| 17a (Bromophenol derivative) | 5.20 to 7.52 | Various |

The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to induce G0/G1 phase arrest in cancer cells, leading to increased apoptosis rates and DNA fragmentation .

Toxicological Profile

Understanding the toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that while some derivatives exhibit low acute toxicity, detailed assessments are necessary to evaluate chronic exposure effects and potential endocrine disruption .

Acute Toxicity Studies

Acute toxicity studies typically assess the compound's impact on various biological systems. The results can guide dosage recommendations for therapeutic applications.

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, which included compounds structurally related to this compound. These studies assessed their immunostimulating properties and effects on lymphocyte subpopulations in peripheral blood, revealing promising results that warrant further investigation into their therapeutic potential .

Properties

IUPAC Name |

1-(4-butoxy-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-5-8-15-13-7-6-12(11(3)14)9-10(13)2/h6-7,9H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPSDQKIDROJSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.